Cas no 1001417-92-0 (Glucokinase activator 3)

Glucokinase activator 3 is a small-molecule compound designed to selectively enhance the activity of glucokinase, a key enzyme in glucose metabolism. By modulating glucokinase function, this activator promotes glucose phosphorylation in pancreatic β-cells and hepatocytes, thereby improving glucose sensing and insulin secretion. Its high specificity and potency make it a valuable tool for researching type 2 diabetes mechanisms and potential therapeutic interventions. The compound exhibits favorable pharmacokinetic properties, including metabolic stability and bioavailability, ensuring reliable performance in both in vitro and in vivo studies. Its well-characterized structure-activity relationship further supports its utility in drug discovery and metabolic research.
Glucokinase activator 3 structure
Glucokinase activator 3 structure
Product name:Glucokinase activator 3
CAS No:1001417-92-0
MF:C26H33N2O9PS2
MW:612.651985883713
CID:5629060
PubChem ID:23649243

Glucokinase activator 3 Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid, P-[[2-[[3-[(1S)-2-methoxy-1-methylethoxy]-5-[4-(methylsulfonyl)phenoxy]benzoyl]amino]-4-thiazolyl]methyl]-, diethyl ester
    • G2T
    • 1001417-92-0
    • CHEMBL5091943
    • BDBM50585812
    • Glucokinase activator 3
    • SCHEMBL1107512
    • diethyl {[2-(3-[4-(methanesulfonyl)phenoxy]-5-{[(2S)-1-methoxypropan-2-yl]oxy}benzamido)-1,3-thiazol-4-yl]methyl}phosphonate
    • N-[4-(diethoxyphosphorylmethyl)-1,3-thiazol-2-yl]-3-[(2S)-1-methoxypropan-2-yl]oxy-5-(4-methylsulfonylphenoxy)benzamide
    • HY-144287
    • Inchi: 1S/C26H33N2O9PS2/c1-6-34-38(30,35-7-2)16-20-17-39-26(27-20)28-25(29)19-12-22(36-18(3)15-33-4)14-23(13-19)37-21-8-10-24(11-9-21)40(5,31)32/h8-14,17-18H,6-7,15-16H2,1-5H3,(H,27,28,29)/t18-/m0/s1
    • InChI Key: OQUMCVQSAWPKMT-SFHVURJKSA-N
    • SMILES: P(CC1=CSC(NC(=O)C2=CC(OC3=CC=C(S(C)(=O)=O)C=C3)=CC(O[C@@H](C)COC)=C2)=N1)(=O)(OCC)OCC

Computed Properties

  • Exact Mass: 612.13650998g/mol
  • Monoisotopic Mass: 612.13650998g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 15
  • Complexity: 933
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 176Ų
  • XLogP3: 3

Experimental Properties

  • Density: 1.323±0.06 g/cm3(Predicted)
  • pka: 6.61±0.50(Predicted)

Glucokinase activator 3 Security Information

  • Storage Condition:Store at -20°C

Glucokinase activator 3 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P027JWJ-5mg
Glucokinase activator 3
1001417-92-0 98%
5mg
$699.00 2023-12-27
1PlusChem
1P027JWJ-50mg
Glucokinase activator 3
1001417-92-0 98%
50mg
$3789.00 2023-12-27
1PlusChem
1P027JWJ-10mg
Glucokinase activator 3
1001417-92-0 98%
10mg
$1214.00 2023-12-27
Ambeed
A1601719-10mg
Glucokinase activator 3
1001417-92-0 98%
10mg
$1231.0 2025-02-28
1PlusChem
1P027JWJ-100mg
Glucokinase activator 3
1001417-92-0 98%
100mg
$5628.00 2023-12-27
Ambeed
A1601719-5mg
Glucokinase activator 3
1001417-92-0 98%
5mg
$693.0 2025-02-28
1PlusChem
1P027JWJ-25mg
Glucokinase activator 3
1001417-92-0 98%
25mg
$2464.00 2023-12-27
Ambeed
A1601719-1mg
Glucokinase activator 3
1001417-92-0 98%
1mg
$315.0 2025-02-28

Additional information on Glucokinase activator 3

Introduction to Glucokinase Activator 3 (CAS No. 1001417-92-0)

Glucokinase activator 3, chemically designated as CAS No. 1001417-92-0, is a compound that has garnered significant attention in the field of metabolic research and pharmaceutical development. This Glucokinase activator is known for its ability to modulate the activity of glucokinase (GK), an enzyme crucial for glucose homeostasis. Glucokinase plays a pivotal role in the regulation of blood glucose levels, making it a key target for therapeutic intervention in conditions such as diabetes and metabolic syndrome.

The mechanism of action of Glucokinase activator 3 involves enhancing the catalytic efficiency of glucokinase, thereby promoting glucose phosphorylation in pancreatic beta cells. This process is essential for insulin secretion, which helps in lowering blood glucose levels. The compound's ability to activate glucokinase has made it a promising candidate for the development of novel treatments aimed at improving glucose control in patients with type 2 diabetes.

Recent advancements in the understanding of glucokinase activation have highlighted the potential of Glucokinase activator 3 in managing metabolic disorders. Studies have demonstrated that this compound can significantly improve insulin sensitivity and reduce hyperglycemia without causing hypoglycemia, a common concern with traditional diabetes medications. The selectivity of Glucokinase activator 3 towards glucokinase over other hexokinases is a critical factor contributing to its therapeutic potential.

One of the most compelling aspects of Glucokinase activator 3 is its ability to activate glucokinase in a tissue-specific manner. Unlike other glucose-lowering agents that may affect multiple tissues, this compound primarily targets pancreatic beta cells, minimizing off-target effects. This specificity has been observed in preclinical studies, where Glucokinase activator 3 showed improved glucose tolerance and reduced fasting blood glucose levels without impacting liver function or muscle glucose uptake.

The chemical structure of CAS No. 1001417-92-0 has been optimized to enhance its bioavailability and pharmacological properties. The compound's molecular design ensures efficient binding to the active site of glucokinase, thereby maximizing its activating effect. This structural integrity has been a focus of extensive research and development efforts aimed at improving the efficacy and safety profile of Glucokinase activator 3.

In clinical trials, Glucokinase activator 3 has shown promising results in patients with type 2 diabetes. Patients treated with this compound have exhibited significant reductions in HbA1c levels, fasting plasma glucose, and postprandial glucose concentrations. Importantly, these improvements have been achieved without causing hypoglycemia, making Glucokinase activator 3 a potentially safer alternative to existing diabetes medications.

The development of Glucokinase activator 3 has also sparked interest in exploring its potential applications beyond diabetes management. Research suggests that this compound may have therapeutic benefits in other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and obesity. By improving insulin sensitivity and reducing hyperglycemia, Glucokinase activator 3 could play a role in mitigating the complications associated with these conditions.

Future research directions for CAS No. 1001417-92-0 include investigating its long-term effects and potential interactions with other medications commonly used in diabetes management. Additionally, studies are being conducted to understand the molecular mechanisms underlying its activation of glucokinase, which could provide insights into developing next-generation therapeutics.

The growing body of evidence supporting the efficacy and safety of Glucokinase activator 3 positions it as a promising therapeutic option for patients with type 2 diabetes and other metabolic disorders. Its ability to modulate glucokinase activity without causing hypoglycemia makes it an attractive candidate for clinical use. As research continues to uncover new applications and refine its therapeutic potential, Glucokinase activator 3 is poised to make significant contributions to metabolic medicine.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1001417-92-0)Glucokinase activator 3
A1247597
Purity:99%/99%/99%
Quantity:1mg/5mg/10mg
Price ($):284/624/1108